A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®.
Suramin is a natural product found in Strychnos spinosa with data available.
Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Suramin
CAS No.: 145-63-1
VCID: VC0003035
Molecular Formula: C51H40N6O23S6
Molecular Weight: 1297.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Suramin is a polyanionic compound with a complex molecular structure, primarily used in the treatment of African trypanosomiasis and river blindness. Its molecular formula is C51H40N6O23S6, and it is known by several synonyms, including Naganol, Suramine, and Fourneau . Suramin has been employed for over a century in treating parasitic diseases and has shown potential in various other therapeutic areas, including cancer and autism spectrum disorder. Pharmacology and Mechanism of ActionSuramin is not orally bioavailable and must be administered intravenously to avoid local tissue reactions . It is highly protein-bound in serum, with a half-life ranging from 41 to 78 days . The exact mechanism of action is unclear, but it is believed to inhibit energy metabolism in parasites by binding to glycolytic enzymes . Table 1: Biological Activities of SuraminClinical UsesSuramin is primarily used to treat African trypanosomiasis and has been used in combination with diethylcarbamazine for river blindness . It has shown potential in treating autism spectrum disorder (ASD) by modulating purinergic signaling and improving metabolic pathways . Table 2: Clinical Trials and StudiesResearch FindingsRecent research has explored suramin's role in modulating metabolic pathways, particularly in autism spectrum disorder. The Suramin Autism Treatment-1 (SAT-1) trial demonstrated that low doses of suramin could improve ASD symptoms without significant toxicity . Suramin has also been shown to enhance purine metabolism, increasing activators of AMP-dependent protein kinase (AMPK) like AICAR . |
---|---|
CAS No. | 145-63-1 |
Product Name | Suramin |
Molecular Formula | C51H40N6O23S6 |
Molecular Weight | 1297.3 g/mol |
IUPAC Name | 8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
Standard InChI | InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |
Standard InChIKey | FIAFUQMPZJWCLV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C |
Physical Description | Solid |
Related CAS | 129-46-4 (hexa-hydrochloride salt) |
Solubility | 8.72e-03 g/L |
Synonyms | Germanin Hexasodium Salt Suramin Monosodium Salt Suramin Moranil Naganin Naganol Naphuride Salt Suramin, Hexasodium Salt Suramin, Monosodium Sodium, Suramin Suramin Suramin Sodium Suramin, Hexasodium Salt Suramin, Monosodium Salt |
Reference | [1]. Darsaud A, et al. Megazol combined with suramin improves a new diagnosis index of the early meningo-encephalitic phase of experimental African trypanosomiasis. Trop Med Int Health. 2004 Jan;9(1):83-91. [2]. Anderson J, et al. Further studies on the treatment of ocular onchocerciasis with diethylcarbamazine and suramin. Br J Ophthalmol. 1978 Jul;62(7):450-7. |
PubChem Compound | 5361 |
Last Modified | Jul 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume